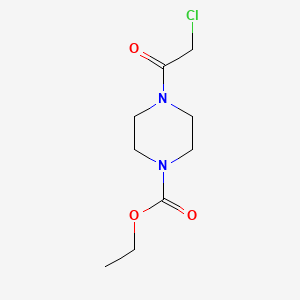

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C9H15ClN2O3 . It has a molecular weight of 234.68 . The compound is in liquid form at room temperature .

Molecular Structure Analysis

The InChI code for Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate is 1S/C9H15ClN2O3/c1-2-15-9(14)12-5-3-11(4-6-12)8(13)7-10/h2-7H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate is a liquid at room temperature . The compound has a molecular weight of 234.68 .Applications De Recherche Scientifique

Synthesis of Thienopyridine Derivatives

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate: is utilized as a precursor in the synthesis of novel thieno[2,3-b]pyridines . These derivatives are known for their diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic antiproliferative activities. The compound’s ability to act as a versatile precursor allows for the creation of hybrid compounds that link thienopyridines to piperazine or amide-containing moieties, expanding the scope of potential therapeutic applications.

Development of Anticancer Agents

The piperazine scaffold within Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate has been reported to exhibit significant anticancer properties . This is due to its structural versatility, which enables the formation of compounds that can interact with various biological targets. Research into the development of new anticancer agents often involves the exploration of piperazine derivatives as potential drug candidates.

Antiviral Research

Piperazine derivatives, including Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate , have shown promise in antiviral research . The structural features of piperazine allow for the design of molecules that can inhibit viral replication by targeting specific proteins or enzymes essential for the virus’s life cycle.

Anti-Inflammatory Applications

The compound’s role in synthesizing molecules with anti-inflammatory properties is significant . By acting as a building block for more complex structures, it contributes to the development of new anti-inflammatory drugs that can be used to treat various inflammatory disorders.

Antibacterial and Antimicrobial Studies

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate: serves as a key intermediate in the creation of new antibacterial and antimicrobial agents . Its chemical structure is conducive to forming compounds that can disrupt bacterial cell walls or interfere with microbial protein synthesis.

Analgesic Drug Development

The compound is involved in the synthesis of analgesic drugs, leveraging its piperazine core to enhance the efficacy and bioavailability of pain-relieving medications .

Anticonvulsant and Antiepileptic Research

Research into anticonvulsant and antiepileptic drugs often utilizes piperazine derivatives, including Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate , due to their potential to modulate neurotransmitter activity in the brain .

Pharmaceutical Drug Design

The piperazine moiety found in Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate is frequently used in pharmaceutical drug design due to its impact on the physicochemical properties of the final molecule and its ability to serve as a scaffold for arranging pharmacophoric groups .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O3/c1-2-15-9(14)12-5-3-11(4-6-12)8(13)7-10/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFKNHYQFQWBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2894744.png)

![Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894753.png)

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894754.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2894757.png)

![Ethyl 4-oxo-5-(thiophene-2-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894758.png)

![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2894760.png)

![3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide](/img/structure/B2894763.png)